5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the 2,5-difluorobenzyl group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and various benzyl halides for the benzylation step. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridinone oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms may enhance its binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinone: Lacks the difluorobenzyl group, leading to different biological activities.
2,5-Difluorobenzylpyridin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
5-Bromo-1-(2,5-difluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and difluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-1-[(2,5-difluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-1-4-12(17)16(7-9)6-8-5-10(14)2-3-11(8)15/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVKGZAPOCNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=CC2=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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